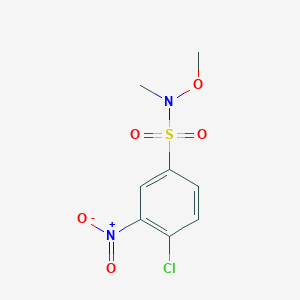
Ethyl 5-chloro-2-fluoro-3-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-chloro-2-fluoro-3-hydroxybenzoate is a chemical compound with the molecular formula C9H8ClFO3 . It is also known as Benzoic acid, 5-chloro-2-fluoro-3-hydroxy-, ethyl ester .
Molecular Structure Analysis
The molecular structure of Ethyl 5-chloro-2-fluoro-3-hydroxybenzoate consists of a benzene ring substituted with a chlorine atom, a fluorine atom, a hydroxyl group, and an ethyl ester group . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 5-chloro-2-fluoro-3-hydroxybenzoate, such as its melting point, boiling point, and density, are not provided in the search results .Applications De Recherche Scientifique
Synthetic Applications and Chemical Transformations
Ethyl 5-chloro-2-fluoro-3-hydroxybenzoate serves as a versatile intermediate in organic synthesis, enabling the preparation of various chemical compounds with potential applications in medicinal chemistry and materials science. Its utility is highlighted in the synthesis of chlorohydroxybenzoic acids, which are crucial for their preparative and industrial synthesis applications. The regioselective carboxylation of chlorophenols with sodium ethyl carbonate demonstrates the compound's role in synthesizing derivatives with potential pharmaceutical relevance (Suerbaev, Chepaikin, & Kudaibergenov, 2017). Additionally, its involvement in the synthesis of amino acid ester derivatives containing 5-fluorouracil underscores its significance in developing antitumor agents, showcasing a method to enhance the efficacy of known anticancer compounds (Xiong et al., 2009).
Antimicrobial and Antitumor Activity
Compounds synthesized from ethyl 5-chloro-2-fluoro-3-hydroxybenzoate have demonstrated promising biological activities. For instance, derivatives have shown inhibitory effects against liver cancer cells, suggesting potential applications in cancer therapy (Xiong et al., 2009). The synthetic pathways enabled by this compound have led to the development of novel thiazole compounds with significant antibacterial activities, indicating its value in creating new antimicrobial agents (Li-ga, 2015).
Plant Disease Control and Agricultural Applications
The structural analogs of ethyl 5-chloro-2-fluoro-3-hydroxybenzoate have been evaluated for their role in inducing systemic acquired resistance (SAR) in plants against pathogens. This research suggests that fluorinated and chlorinated derivatives can significantly enhance plant defenses, offering a pathway to develop new plant protection agents. The study highlights the potential agricultural applications of these compounds in managing plant diseases and improving crop resilience (Silverman et al., 2005).
Propriétés
IUPAC Name |
ethyl 5-chloro-2-fluoro-3-hydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO3/c1-2-14-9(13)6-3-5(10)4-7(12)8(6)11/h3-4,12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPALSYQRHAWUNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)Cl)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((1-((4'-methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2780874.png)


![Methyl N-[[4-(furan-3-yl)thiophen-2-yl]methyl]carbamate](/img/structure/B2780881.png)
![N,N-dimethyl-4-({5-methylpyrazolo[1,5-a]pyrimidin-7-yl}oxy)cyclohexan-1-amine](/img/structure/B2780882.png)
![1-benzoyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)piperidine-4-carboxamide](/img/structure/B2780884.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-methyl-3-(propane-1-sulfonamido)phenyl]propanamide](/img/structure/B2780886.png)


![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2780892.png)
![8-(2,4-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2780893.png)


![(6-chloro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2780896.png)